8-Methyl Substituted 3-(Aminomethyl)quinolin-2(1H)-one (Compound 5v) Demonstrates Sub-nanomolar MCHR1 Binding with >1850-Fold Selectivity Over 5-HT2c
Within the 3-(aminomethyl)quinolin-2(1H)-one series, compound 5v (8-methyl-3-[(4-phenoxybenzyl)aminomethyl]quinolin-2(1H)-one derivative) exhibits high binding affinity for human MCHR1 (IC50 = 0.54 nM) and potent in vitro antagonistic activity (IC50 = 2.8 nM), while showing negligible affinity for the serotonin 5-HT2c receptor (IC50 > 1000 nM) [1]. In contrast, the dihydronaphthalene core comparator (compound 1) shows high MCHR1 affinity (IC50 = 1.9 nM) but also potent 5-HT2c binding (IC50 = 0.53 nM), representing a ~3.6-fold selectivity ratio favoring 5-HT2c over MCHR1 [2].
| Evidence Dimension | Receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | MCHR1 IC50 = 0.54 nM; 5-HT2c IC50 > 1000 nM; MCHR1 functional antagonism IC50 = 2.8 nM |
| Comparator Or Baseline | Compound 1 (dihydronaphthalene core): MCHR1 IC50 = 1.9 nM; 5-HT2c IC50 = 0.53 nM |
| Quantified Difference | 5v exhibits 3.5-fold higher MCHR1 binding affinity and >1886-fold lower 5-HT2c affinity compared to the dihydronaphthalene comparator; selectivity ratio (5-HT2c IC50 / MCHR1 IC50) of >1852 for 5v versus ~0.28 for comparator |
| Conditions | Human MCHR1 and 5-HT2c receptor binding assays; functional antagonism measured via MCH-stimulated Ca2+ mobilization in CHO cells expressing human MCHR1 |
Why This Matters
This selectivity profile directly impacts procurement decisions for MCHR1-targeted research: 5v provides a clean on-target signal without confounding 5-HT2c-mediated effects, whereas alternative scaffolds introduce significant serotonergic off-target activity that would confound in vivo metabolic and behavioral studies.
- [1] Kamata M, Yamashita T, Imaeda T, et al. Melanin-concentrating hormone receptor 1 antagonists. Synthesis and structure-activity relationships of novel 3-(aminomethyl)quinolines. J Med Chem. 2012;55(5):2353-2366. View Source
- [2] Kamata M, Yamashita T, Imaeda T, et al. Melanin-concentrating hormone receptor 1 antagonists. Synthesis and structure-activity relationships of novel 3-(aminomethyl)quinolines. J Med Chem. 2012;55(5):2353-2366. (Compound 1 data: Table 1, page 2355) View Source
